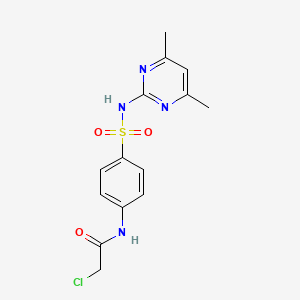

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride, also known as EAMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazole derivative and has been shown to exhibit a range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and studied for their antimicrobial activities. These derivatives exhibit significant activities against strains of bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungi including Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structure-activity relationship of these compounds was analyzed using 3D-QSAR models, providing insights for future antimicrobial agent design (Desai, Bhatt, & Joshi, 2019).

Molluscicidal Properties

Research on thiazolo[5,4-d]pyrimidines, which are synthesized from ethyl chloroformate/DMF mixture and 5-amino-2-(ethylthio)thiazole-4-carboxamide, has shown molluscicidal properties against the intermediate host of schistosomiasis, B. alexandrina snails. This highlights the potential use of these compounds in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).

Synthetic Studies on Peptides

Studies have been conducted on the isomerization of amino acid components in thiazoline peptides, where derivatives such as ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate were synthesized. These studies contribute to understanding peptide stability and could influence peptide drug development (Hirotsu, Shiba, & Kaneko, 1970).

Corrosion Inhibition

Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate has been evaluated as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media. The compound acts as a mixed-type inhibitor, with efficiency increasing with concentration and temperature, suggesting its application in metal preservation (Raviprabha & Bhat, 2019).

Synthesis of Novel Thiazole Derivatives

Novel synthetic approaches have been explored for 2-amino-1,3-thiazole-5-carboxylates, leveraging ultrasonic and thermally mediated nucleophilic displacement. This method presents a new avenue for synthesizing a variety of thiazole derivatives with potential pharmaceutical applications (Baker & Williams, 2003).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions, such as hydrogen bonding and van der waals forces .

Biochemical Pathways

Similar compounds have been implicated in various signaling pathways, such as the hippo signaling pathway, which plays a crucial role in cell proliferation and apoptosis .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may be well-absorbed and distributed throughout the body .

Result of Action

Similar compounds have been shown to influence cellular processes such as cell proliferation, apoptosis, and signal transduction .

Propiedades

IUPAC Name |

ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-4-13-9(12)7-6(3)11-8(14-7)5(2)10;/h5H,4,10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYBKKGKFDJCSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C(C)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2904159.png)

![N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2904164.png)

![(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2904165.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2904166.png)

![5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2904174.png)